molecular formula C13H16N2 B1266987 2-(Piperidin-2-yl)-1h-indole CAS No. 20862-83-3

2-(Piperidin-2-yl)-1h-indole

Cat. No. B1266987
CAS RN: 20862-83-3
M. Wt: 200.28 g/mol
InChI Key: BNKHEDZUOBHGMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including those related to 2-(Piperidin-2-yl)-1H-indole, involves several sophisticated methods. One notable approach is the synthesis of enantiomerically pure 3-(piperidin-3-yl)-1H-indole derivatives through the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles. This process yields various diastereomers and enantiomers, further analyzed using techniques like single-crystal X-ray crystallography to determine their molecular structures (Król et al., 2022). Additionally, asymmetric organocatalytic synthesis provides a method to create bisindole-piperidine-amino acid hybrids, showcasing the versatility of indole derivatives in synthesis processes (Zhong et al., 2014).

Molecular Structure Analysis

The molecular structure of indole derivatives is elucidated using various spectroscopic and crystallographic techniques. For example, the absolute configuration of enantiomeric pairs of 3-(piperidin-3-yl)-1H-indole derivatives was determined through systematic studies, revealing insights into the solid-state structure of racemates and homoenantiomeric crystals (Król et al., 2022).

Chemical Reactions and Properties

Indole derivatives engage in a variety of chemical reactions, showcasing a range of properties that make them valuable in synthetic chemistry. The fluorination of indole derivatives, for instance, has been shown to produce selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles, highlighting the impact of chemical modifications on the biological activity of indole compounds (van Niel et al., 1999).

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. The regioselective synthesis and stereochemical structure of dispiro[3H-indole-3,2'-pyrrolidine-3',3"-piperidines] provide valuable information on the crystalline structure and hydrogen bonding patterns, contributing to the understanding of their physical properties (Shalaby et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-(Piperidin-2-yl)-1H-indole derivatives, including their reactivity, stability, and interaction with other molecules, are fundamental aspects of their study. The electrochemical oxidation of phenols in the presence of indole derivatives, leading to the synthesis of highly conjugated bisindolyl-p-quinone derivatives, exemplifies the unique chemical reactivity of indole derivatives under electrochemical conditions (Amani et al., 2012).

Scientific Research Applications

Corrosion Inhibition

The derivative 3-(phenyl(piperidin-1-yl)methyl)-1H-indole has been found effective as a corrosion inhibitor for mild steel in acidic conditions. It exhibits higher inhibition efficiency compared to its counterparts with different ring sizes. The study combines experimental and theoretical methods, including surface morphology analysis and molecular dynamics simulations, to demonstrate its effectiveness in protecting steel surfaces from corrosion (Verma et al., 2016).

Antimalarial Chemotype

3-Piperidin-4-yl-1H-indoles have been explored as a new antimalarial chemotype. A series of these compounds were synthesized and evaluated for their anti-parasitic activity. One compound, in particular, showed promising lead-like properties and effectiveness against drug-resistant strains of malaria, representing a potential new chemotype for antimalarial drug development (Santos et al., 2015).

Neurodegenerative Disease Treatment

Indole derivatives, including a 2-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethanone, have shown potential as dual-effective agents for treating neurodegenerative diseases. They bind to the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor and demonstrate antioxidant properties, indicating their potential as neuroprotective agents (Buemi et al., 2013).

Synthesis of Alkaloid-like Derivatives

Piperidin-2-yl-indoles, obtained through the Mannich reaction of indoles with cyclic imines in water, act as precursors for synthesizing various alkaloid-like derivatives. This highlights their utility in the synthesis of complex organic compounds with potential medicinal applications (Xie et al., 2018).

Cytotoxicity Evaluation

Hexahydrodispiro[indole-3,3′-indolizine-2′,3″-piperidine]-2(1H),4″-dione compounds, synthesized via a one-pot three-component system, have been evaluated for cytotoxicity. Some of these compounds demonstrated potential in bioassays, indicating their relevance in cancer research and drug development (Tao et al., 2019).

properties

IUPAC Name

2-piperidin-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-6-11-10(5-1)9-13(15-11)12-7-3-4-8-14-12/h1-2,5-6,9,12,14-15H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKHEDZUOBHGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-2-yl)-1h-indole

CAS RN

20862-83-3
Record name 20862-83-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Smout, A Peschiulli, S Verbeeck… - The Journal of …, 2013 - ACS Publications
Two strategies, “hydrogenation–hydride reduction” and “quaternization–hydride reduction”, are reported that make use of mild reaction conditions (room temperature) to efficiently …
Number of citations: 58 pubs.acs.org
R Sallio, S Lebrun, N Gigant… - European Journal of …, 2014 - Wiley Online Library
A new and concise method for the synthesis of enantioenriched 2‐heteroaryl cyclic amines was developed through an intramolecular chirality transfer. The influence of the nature of …

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